molecular formula C7H12O2S B12337250 Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- CAS No. 1895922-71-0

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-

Cat. No.: B12337250
CAS No.: 1895922-71-0
M. Wt: 160.24 g/mol
InChI Key: HGQFMLCBJVWAEY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-, adheres to IUPAC guidelines for polyether-thiol derivatives. The full IUPAC name is 2-{2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy}ethanethiol . Breaking this down:

  • The parent chain is ethanethiol , indicating a two-carbon chain with a terminal thiol (-SH) group.
  • The substituent {2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy} describes a triethylene glycol (PEG3) spacer where the first oxygen is part of a propargyl ether group (propyn-1-yloxy).
  • The numbering starts at the thiol-bearing carbon, with the PEG3 spacer attached to the second carbon.

Alternative names include propargyl-PEG3-thiol and HS-PEG3-propyne , which emphasize its bifunctional nature. The propargyl group (HC≡C-CH2-O-) and thiol (-SH) are critical for click chemistry and maleimide-based conjugations, respectively.

Molecular Architecture Analysis: Ethylene Oxide-PEG3 Spacer and Propargyl-Thiol Functionality

The molecular formula of ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-, is C9H16O3S , with a molecular weight of 204.29 g/mol . Its structure comprises three key components (Figure 1):

  • Propargyl Ether Headgroup : A terminal HC≡C-CH2-O- group, providing a site for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • PEG3 Spacer : A triethylene glycol chain (-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-) that enhances solubility and reduces steric hindrance.
  • Thiol Terminus : A reactive -SH group for forming disulfide bonds or conjugating with maleimides.

The PEG3 spacer’s conformation is flexible due to the gauche effect of ethylene oxide units, enabling adaptability in molecular interactions. The SMILES string C#CCOCCOCCOCCS succinctly captures this architecture.

Table 1: Molecular Properties of Ethanethiol, 2-[2-(2-Propyn-1-yloxy)ethoxy]-

Property Value
Molecular Formula C9H16O3S
Molecular Weight 204.29 g/mol
SMILES C#CCOCCOCCOCCS
InChI Key VHLQMMQFEBUDNF-UHFFFAOYSA-N
Boiling Point 267.4±25.0 °C (predicted)

Stereoelectronic Properties of Propargyl Ether-Thiol Conjugates

The propargyl ether and thiol groups impart distinct stereoelectronic behaviors:

  • Propargyl Ether : The sp-hybridized carbon in the propargyl group creates a linear geometry, minimizing steric bulk while allowing π-conjugation with the oxygen lone pairs. This conjugation slightly polarizes the ether oxygen, reducing its basicity (pKa ~15) compared to alkyl ethers.
  • Thiol Group : The -SH terminus exhibits nucleophilicity (pKa ~10) and forms stable thioether bonds with maleimides or disulfides with other thiols. The electron-withdrawing PEG3 spacer marginally increases thiol acidity compared to unmodified ethanethiol (pKa ~10.6).

The PEG3 spacer’s electron-donating ether oxygens create a dipole moment that stabilizes transition states in conjugation reactions. For example, in CuAAC, the spacer’s flexibility facilitates azide-propargyl alignment, enhancing reaction kinetics.

Comparative Analysis with Related Thiol-Terminated PEG Derivatives

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-, belongs to a family of heterobifunctional PEG derivatives. Key comparisons include:

1. Thiol-PEG3-Azide (HS-PEG3-N3) : Replaces the propargyl group with an azide (-N3), enabling strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts.
2. Propargyl-PEG3-amine (HC≡C-PEG3-NH2) : Substitutes the thiol with an amine (-NH2), enabling carbodiimide-mediated couplings.
3. Maleimide-PEG3-Thiol : Features a maleimide terminus for thiol-selective conjugation, but lacks click chemistry capability.

Properties

CAS No.

1895922-71-0

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethanethiol

InChI

InChI=1S/C7H12O2S/c1-2-3-8-4-5-9-6-7-10/h1,10H,3-7H2

InChI Key

HGQFMLCBJVWAEY-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCS

Origin of Product

United States

Preparation Methods

Table 1: Summary of Key Synthetic Approaches

Step Reagents/Conditions Yield Reference
Propargyl Ether Formation Propargyl bromide, NaH, THF, 0–5°C 69–91%
Mesylation Methanesulfonyl chloride (MsCl), Et₃N, DCM, 0–5°C Quantitative
Thiol Substitution NaSH or thiourea, DMF, 65°C 46–58%
Reduction KBH₄, LiCl, ethanol, reflux >80%

Detailed Preparation Methods

Propargyl Ether Formation

Triethylene glycol diol (HO-PEG3-OH) is alkylated with propargyl bromide to form the propargyl ether intermediate.

Procedure :

  • Step 1 : Dissolve triethylene glycol diol (5.4 mmol) in THF (35 mL) under nitrogen. Add NaH (3.78 mmol) and stir at 0–5°C for 1–2 hours.
  • Step 2 : Add propargyl bromide (5.40 mmol) dropwise. Stir at 20–25°C for 12–16 hours. Monitor reaction completion via TLC (DCM/MeOH = 12:1).
  • Step 3 : Quench with water, extract with CH₂Cl₂, and dry over Na₂SO₄. Concentrate to yield the propargyl ether (e.g., 1.07 g, 69% yield).

Key Optimization :

  • Solvent : THF or DCM improves reaction efficiency.
  • Base : NaH ensures deprotonation of the hydroxyl group.

Mesylation and Thiol Substitution

The remaining hydroxyl group is converted to a mesylate, which undergoes nucleophilic substitution with a thiolate.

Procedure :

  • Step 1 : Dissolve the propargyl ether (1.0 eq) in DCM. Add MsCl (1.3–1.5 eq) and Et₃N (2.0–2.2 eq) at 0–5°C. Stir at 20–25°C for 1–2 hours.
  • Step 2 : Quench with water, extract with CH₂Cl₂, and dry. Concentrate to obtain the mesylate (quantitative yield).
  • Step 3 : Dissolve the mesylate in DMF. Add NaSH (5.0 eq) and stir at 65°C for 15 hours. Purify via silica gel chromatography (DCM/MeOH gradient) to yield HC≡C-CH2-PEG3-SH (46–58% yield).

Alternative Route :

  • Thiourea Method : React mesylate with thiourea, followed by basic hydrolysis (NaOH or HCl) to release the thiol. This avoids direct use of volatile NaSH.

Reduction of Thioethers or Disulfides

In some protocols, the thiol group is introduced via reduction of a disulfide or thioether precursor.

Procedure :

  • Step 1 : Dissolve a propargylated PEG disulfide in ethanol. Add KBH₄ (1.0 eq) and LiCl (1.0 eq). Reflux for 6–8 hours.
  • Step 2 : Filter to remove LiCl, evaporate ethanol, and extract with toluene. Distill under reduced pressure to isolate HC≡C-CH2-PEG3-SH (>80% yield).

Advantages :

  • Mild Conditions : Avoids harsh acids/bases.
  • High Purity : Minimal side products due to selective reduction.

Comparative Analysis of Methods

Table 2: Efficiency and Scalability of Synthetic Routes

Route Yield Purity Scalability Key Advantage
Alkylation + Substitution 46–58% >95% Moderate High functional group specificity
Reduction >80% >99% High Simple, cost-effective
Thiourea Intermediates 50–60% >90% Moderate Avoids NaSH handling

Critical Parameters and Optimization

  • Solvent Choice :
    • THF/DCM : Ideal for alkylation due to low viscosity and high solubility of PEGs.
    • DMF : Preferred for thiol substitution due to polar aprotic nature.
  • Temperature Control :
    • 0–5°C : Essential for mesylation to prevent side reactions.
    • 65°C : Optimal for thiol substitution to accelerate kinetics.
  • Catalyst Selection :
    • NaH : Ensures deprotonation of PEG hydroxyl groups without over-alkylation.
    • Et₃N : Neutralizes HCl generated during mesylation, preventing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethanethiol derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents. The compound's structure allows for modifications that can enhance biological activity.

  • Anticancer Activity : Research indicates that compounds related to ethanethiol can exhibit anticancer properties. For instance, derivatives have been tested for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for drug development .
  • Antioxidant Properties : Studies have shown that certain ethanethiol derivatives possess antioxidant capabilities. These properties are crucial in preventing oxidative stress-related diseases. For example, compounds derived from ethanethiol have been evaluated using the DPPH assay, revealing significant radical scavenging activity .

Materials Science Applications

Ethanethiol and its derivatives are being explored for their utility in materials science.

  • Polymer Synthesis : The compound can be used as a precursor in the synthesis of functional polymers. Its reactivity allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : Due to its thiol group, ethanethiol derivatives can form strong bonds with various substrates, making them suitable for use in coatings and adhesives. This application is particularly relevant in industries requiring durable and resistant materials .

Environmental Technology Applications

Ethanethiol derivatives also play a role in environmental applications.

  • Gas Absorption : The compound has been investigated for its ability to absorb harmful gases, such as volatile organic compounds (VOCs). Its effectiveness as an absorbent can aid in air purification technologies .
  • Water Treatment : Ethanethiol-based compounds have potential applications in water treatment processes, particularly in removing heavy metals from contaminated water sources. Their chelating properties allow them to bind with metal ions, facilitating their removal from aqueous solutions .

Case Study 1: Anticancer Activity

In a study published by the International Journal of Current Microbiology and Applied Sciences, researchers synthesized various ethanethiol derivatives and tested their cytotoxicity against cancer cell lines. The results indicated that certain modifications significantly increased the anticancer activity compared to the parent compound .

Case Study 2: Gas Absorption

A project exploring the use of ethanethiol derivatives for VOC absorption demonstrated that these compounds effectively reduced VOC concentrations in controlled environments. The study highlighted the potential for developing new materials for air purification systems based on these findings .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentsSignificant cytotoxicity against cancer cell lines
Materials SciencePolymer SynthesisEnhanced thermal stability in polymer matrices
Environmental TechnologyGas AbsorptionEffective reduction of VOC concentrations
Environmental TechnologyWater TreatmentSuccessful removal of heavy metals from water

Mechanism of Action

The mechanism by which Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- exerts its effects involves its ability to react with various molecular targets. The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne click chemistry to form a triazole linkage . This reaction is widely used in bioconjugation and the development of new materials.

Comparison with Similar Compounds

(a) 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol (CAS: 7218-43-1)

  • Molecular formula : C₇H₁₂O₃
  • Molecular weight : 144.17 g/mol
  • Key differences : Replaces thiol (-SH) groups with hydroxyl (-OH) groups.
  • Applications : Used as a PEG-based PROTAC linker in drug development due to its hydrophilicity and biocompatibility .
  • Thermal stability : Lower boiling point (~348°C) compared to the ethanethiol derivative, attributed to reduced molecular weight and lack of sulfur .

(b) 3-{2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy}propanoic acid (CAS: N/A)

  • Molecular formula : C₁₀H₁₆O₅
  • Molecular weight : 216.23 g/mol
  • Key differences : Incorporates a carboxylic acid (-COOH) terminus instead of thiols.
  • Applications : Intermediate in antibody-drug conjugates (ADCs); the acid group enables covalent bonding to biomolecules .

Thiol-Containing Analogues

(a) 2-(2-Thienyl)ethanol (CAS: 5402-55-1)

  • Molecular formula : C₆H₈OS
  • Molecular weight : 128.19 g/mol
  • Key differences : Features a thiophene ring instead of propargyl-ethoxy chains.
  • Applications : Pharmaceutical intermediate; lacks the dual thiol reactivity of the target compound .
  • Hazard profile : Classified under UN3334 (toxic liquid), highlighting stricter handling requirements compared to ethanethiol derivatives .

(b) 1,2-Bis(2-mercaptoethoxy)ethane (CAS: 14970-87-7)

  • Synonym: Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
  • Molecular formula : C₆H₁₄O₂S₂
  • Molecular weight : 182.30 g/mol
  • Applications : Cross-linking agent in polymer chemistry; lower molecular weight reduces steric hindrance in reactions .

Bulkier Phenoxy Derivatives

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Molecular formula : C₂₀H₃₄O₄
  • Molecular weight : 338.48 g/mol
  • Key differences: Substituted with a bulky tert-octylphenol group, increasing hydrophobicity.
  • Applications : Surfactant or stabilizer in industrial formulations; incompatible with thiol-based reactivity due to steric effects .
  • Thermal stability : Higher boiling point (441.4°C) due to increased molecular weight .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- C₈H₁₄O₂S₂ 210.33 Not reported -SH, -O-CH₂-C≡CH Polymer cross-linking
2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol C₇H₁₂O₃ 144.17 ~348 -OH, -O-CH₂-C≡CH PROTAC linkers
2-(2-Thienyl)ethanol C₆H₈OS 128.19 Not reported -OH, thiophene Pharmaceuticals
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₂₀H₃₄O₄ 338.48 441.4 -OH, tert-octylphenol Surfactants

Table 2: Hazard and Regulatory Profiles

Compound Name CAS Number Hazard Class Regulatory Notes
Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- 14970-87-7 Not classified Limited toxicity data; handle as reactive thiol
2-(2-Thienyl)ethanol 5402-55-1 UN3334 Toxic liquid; requires PPE
2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol 7218-43-1 Not classified Biocompatible but flammable

Research Findings and Limitations

  • Reactivity : The dual thiol groups in the target compound enable disulfide bond formation, critical in stabilizing polymers, but its propargyl group introduces steric challenges compared to simpler ethanethiols .
  • Toxicity Gaps: Limited ecotoxicological data exist for ethanethiol derivatives, unlike phenoxy analogs (e.g., 9036-19-5), which are regulated under CLP (EC 1272/2008) .
  • Synthetic Utility : Propargyl-PEG2-OH (7218-43-1) is preferred in drug delivery due to its PEG backbone, whereas the ethanethiol variant is niche in materials science .

Biological Activity

Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following structural formula:

CxHyOzS\text{C}_x\text{H}_y\text{O}_z\text{S}

Where x,y,zx,y,z represent the number of carbon, hydrogen, oxygen, and sulfur atoms respectively. The specific structure contributes to its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of ethanethiol exhibit significant anticancer properties. For instance, Mannich bases related to ethanethiol have been shown to possess cytotoxic effects against various human cancer cell lines.

Table 1: Cytotoxicity of Mannich Bases Derived from Ethanethiol

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Base 1HeLa<10DNA Topoisomerase I Inhibition
Base 2HepG2<15Mitochondrial Disruption
Base 3A549<20Alkylation of Thiols

These findings suggest that the structural modifications of ethanethiol can enhance its cytotoxic effects against cancer cells .

Antimicrobial Activity

Ethanethiol derivatives have also demonstrated antimicrobial properties. A study focusing on Mannich bases highlighted their effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Ethanethiol Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 μg/mL
Derivative BS. aureus16 μg/mL
Derivative CP. aeruginosa64 μg/mL

The results indicate that certain modifications can significantly improve the antimicrobial efficacy of ethanethiol derivatives .

Case Study 1: Anticancer Efficacy

In a laboratory setting, a series of ethanethiol derivatives were tested for their anticancer properties against the PC-3 prostate cancer cell line. The study revealed that compounds with specific functional groups exhibited enhanced cytotoxicity compared to their parent structures.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial effects of ethanethiol derivatives on clinical isolates of bacteria. The results showed promising activity against multidrug-resistant strains, suggesting a potential therapeutic application in treating infections caused by resistant bacteria.

The biological activity of ethanethiol is attributed to several mechanisms:

  • Alkylation : The thiol group can alkylate cellular components, leading to disruption of essential cellular functions.
  • DNA Interaction : Certain derivatives have been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication.
  • Mitochondrial Disruption : Some compounds induce mitochondrial dysfunction, leading to apoptosis in cancer cells.

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